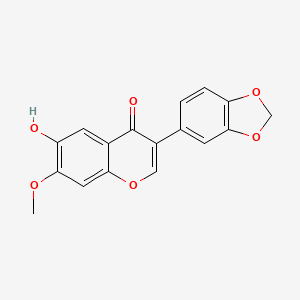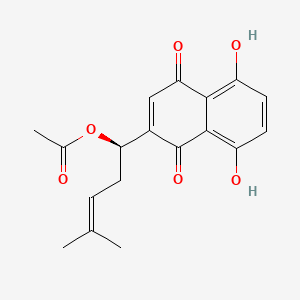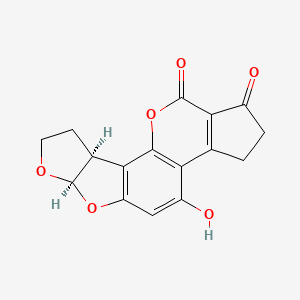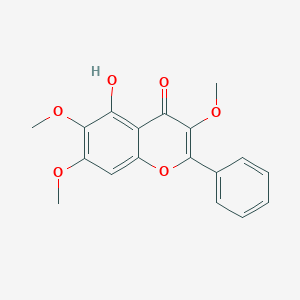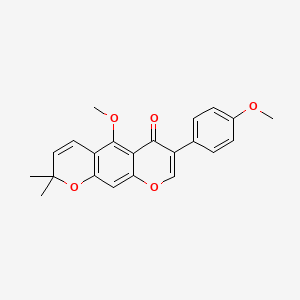
Tartrato de cataranthina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catharanthine tartrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex alkaloids.
Industry: Its hypotensive and anti-tumor properties make it valuable in pharmaceutical formulations.
Mecanismo De Acción
Target of Action
Catharanthine tartrate primarily targets the voltage-operated L-type Ca2+ channel (VOCC) . These channels are found in cardiomyocytes and vascular smooth muscle cells (VSMCs), playing a crucial role in regulating heart rate and blood pressure .
Mode of Action
Catharanthine tartrate interacts with its targets by inhibiting the VOCC . This inhibition disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission .
Biochemical Pathways
Catharanthine tartrate affects several biochemical pathways. It disrupts the cell cycle by interfering with mitotic spindle formation . Additionally, it inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . Catharanthine tartrate also influences the autophagy pathway, upregulating the expression of autophagy-related genes like LC3, Beclin1, and ULK1 .
Result of Action
The inhibition of VOCC by Catharanthine tartrate results in lowered blood pressure and heart rate . It also triggers apoptosis in HepG2 cells in a dose-dependent manner . Moreover, it has been found to have anti-cancer activity .
Análisis Bioquímico
Biochemical Properties
Catharanthine tartrate plays a significant role in biochemical reactions, particularly in the context of its anticancer properties. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with microtubules, where catharanthine tartrate inhibits their assembly, disrupting the mitotic spindle formation and thereby interfering with cell division . Additionally, catharanthine tartrate inhibits phosphodiesterase activity, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP levels can influence various signaling pathways and cellular processes.
Cellular Effects
Catharanthine tartrate has profound effects on various types of cells and cellular processes. In liver carcinoma cells (HepG2), catharanthine tartrate induces apoptosis and autophagy . It reduces oxidative stress and triggers cell death in a dose-dependent manner. The compound upregulates the expression of autophagy-related genes such as LC3, Beclin1, and ULK1 . Furthermore, catharanthine tartrate increases the levels of sirtuin-1, a known autophagy inducer, while decreasing the expression of Akt compared to untreated cells . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of catharanthine tartrate involves several key interactions at the molecular level. It disrupts the cell cycle by interfering with mitotic spindle formation, which is crucial for cell division . Catharanthine tartrate also inhibits phosphodiesterase activity, leading to elevated cAMP levels . This elevation in cAMP can activate protein kinase A (PKA), which in turn can phosphorylate various target proteins, influencing numerous cellular processes. Additionally, catharanthine tartrate has been shown to interact with the mammalian target of rapamycin (mTOR) pathway, inhibiting mTOR and thereby inducing autophagic necrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of catharanthine tartrate can change over time. Studies have shown that catharanthine tartrate remains stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to catharanthine tartrate has been observed to induce sustained autophagy and apoptosis in HepG2 cells . Additionally, the compound’s stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of catharanthine tartrate vary with different dosages in animal models. In studies involving hepatocellular carcinoma models, catharanthine tartrate has been shown to reduce oxidative stress and induce apoptosis in a dose-dependent manner . Higher doses of catharanthine tartrate result in a more significant reduction in oxidative stress markers and an increase in apoptotic cell death. At very high doses, catharanthine tartrate may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Catharanthine tartrate is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It is synthesized from strictosidine, a key intermediate in the terpenoid indole alkaloid pathway . The compound interacts with various enzymes and cofactors involved in this pathway, including strictosidine synthase and strictosidine glucosidase . These interactions influence the metabolic flux and levels of metabolites within the pathway.
Transport and Distribution
Within cells and tissues, catharanthine tartrate is transported and distributed through specific transporters and binding proteins. In Catharanthus roseus, the overexpression of the catharanthine transporter CrTPT2 has been shown to significantly increase the accumulation of catharanthine . This suggests that the timely removal of catharanthine from its site of synthesis is critical for its effective production and distribution within the plant. Similar mechanisms may be involved in its transport and distribution within animal cells.
Subcellular Localization
Catharanthine tartrate exhibits specific subcellular localization, which can influence its activity and function. In Catharanthus roseus, catharanthine is localized in idioblast and laticifer cells, which are specialized for the storage and transport of alkaloids . The compound’s localization within these cells is crucial for its biosynthesis and accumulation. In animal cells, catharanthine tartrate may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it can exert its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Catharanthine tartrate can be synthesized from the whole plant of Catharanthus roseus. The process involves several steps:
Brining and Freeze Drying: The whole plant is subjected to brining, followed by freeze drying and smashing.
Extraction and pH Regulation: The powdered plant material is added to water, and the pH is regulated to facilitate extraction.
Solvent Extraction: The extract is subjected to solvent extraction using a mixture of n-bromopropane and ethanol.
Purification and Crystallization: The organic phase is purified, and catharanthine tartrate is crystallized by adding tartaric acid in methanol.
Industrial Production Methods
The industrial production of catharanthine tartrate involves similar steps but on a larger scale. The process is optimized to increase yield and purity, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Catharanthine tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure to yield other bioactive compounds.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various derivatives of catharanthine, which can be further used in the synthesis of anti-cancer drugs .
Comparación Con Compuestos Similares
Catharanthine tartrate is unique due to its dual role as a precursor for vinblastine and vincristine and its own biological activities. Similar compounds include:
Vindoline: Another precursor in the synthesis of vinblastine.
Akuammicine: An indole alkaloid with similar hypotensive properties.
Conopharyngine: Shares structural similarities and biological activities.
Catharanthine tartrate stands out due to its significant role in anti-cancer drug synthesis and its diverse biological activities.
Propiedades
Número CAS |
4168-17-6 |
|---|---|
Fórmula molecular |
C25H30N2O8 |
Peso molecular |
486.51 |
Sinónimos |
(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |
Origen del producto |
United States |
Q1: Can you describe the structural characteristics of Catharanthine Tartrate?
A2: While the provided abstracts don't explicitly state the molecular formula and weight of Catharanthine Tartrate, they highlight its use in synthesizing Vinorelbine Tartrate. [, ] The studies utilize UV spectrometry and fluorescence spectrometry to investigate the interaction of Catharanthine Tartrate with DNA, suggesting the presence of chromophores within its structure. [, , ] Further spectroscopic data would be needed for a complete structural characterization.
Q2: How does the presence of Se(IV) affect the interaction between Catharanthine Tartrate and DNA?
A3: Research indicates that Se(IV) significantly influences the binding dynamics between Catharanthine Tartrate and DNA. [, ] It alters the primary binding force from hydrogen bonding and van der Waals forces to electrostatic forces. [, ] This shift in interaction is further supported by the change in binding mode from groove binding to electrostatic binding. [, ] Additionally, UV spectroscopy and binding constant analysis suggest that Se(IV) might inhibit the binding of Catharanthine Tartrate to DNA. [, ]
Q3: Are there any Quantitative Structure-Property Relationship (QSPR) models developed for Catharanthine Tartrate or related alkaloids?
A4: Research has explored QSPR models to predict the retention time of various alkaloids, including vindoline, catharanthine tartrate, and vinblastine sulfate, using Reversed Phase High-Performance Liquid Chromatography (RP-HPLC). [] These models, based on descriptors like average complementary information content and min exchange energy for a C-O bond, provide valuable insights into the separation behavior of these alkaloids, which could be beneficial for drug screening and development. []
Q4: What are the primary applications of Catharanthine Tartrate in pharmaceutical synthesis?
A5: Catharanthine Tartrate is a crucial starting material in the synthesis of Vinorelbine Tartrate, a chemotherapeutic agent. [, ] New synthetic methods aim to improve the yield and cost-effectiveness of this process. [, ] The research emphasizes the significance of Catharanthine Tartrate's purity for efficient Vinorelbine Tartrate production. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


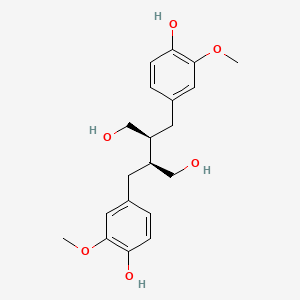
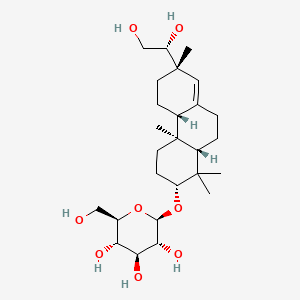

![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)
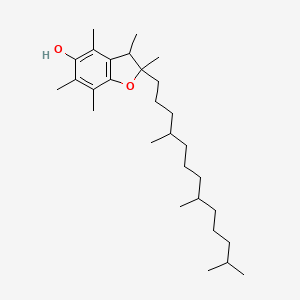
![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)
